3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid
Overview
Description
The compound’s molecular formula is C13H15FO4, and it has a molecular weight of 254.25 g/mol . The presence of a fluorine atom and an oxan-4-ylmethoxy group attached to the benzoic acid core contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid typically involves the introduction of the fluorine atom and the oxan-4-ylmethoxy group onto the benzoic acid core. One common synthetic route includes the nucleophilic aromatic substitution of a fluorinated benzoic acid derivative with an oxan-4-ylmethoxy group. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate (K2CO3) in DMF at elevated temperatures.
Esterification: Alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzoic acid derivatives.
Esterification: Esters of this compound.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and oxan-4-ylmethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: A fluorinated para-anisic acid derivative with similar reactivity and applications.
4-Fluorobenzoic acid: A simpler fluorinated benzoic acid with fewer functional groups.
4-(Methoxymethyl)benzoic acid: A benzoic acid derivative with a methoxymethyl group instead of an oxan-4-ylmethoxy group.
Uniqueness
3-Fluoro-4-(oxan-4-ylmethoxy)benzoic acid stands out due to the presence of both the fluorine atom and the oxan-4-ylmethoxy group, which confer unique chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-(oxan-4-ylmethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSQNMXMRGKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181852 | |
Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-56-7 | |
Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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